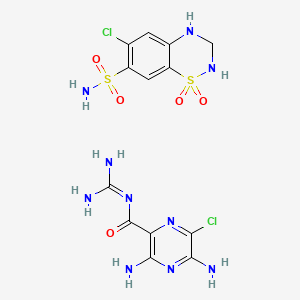
co-Amilozide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Co-Amilozide, also known as this compound, is a useful research compound. Its molecular formula is C13H16Cl2N10O5S2 and its molecular weight is 527.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmacological Profile
Co-amiloide acts as a potassium-sparing diuretic, combining the effects of hydrochlorothiazide, a thiazide diuretic, with amiloride, which helps retain potassium in the body. This combination is particularly beneficial in patients at risk of hypokalemia due to excessive potassium loss during diuresis.
Indications
- Hypertension : Co-amiloide is indicated for the management of high blood pressure. Studies have shown that it effectively reduces blood pressure levels comparable to other antihypertensive agents like nifedipine .
- Congestive Heart Failure : It is often prescribed for patients with congestive heart failure to manage fluid retention while maintaining potassium levels .
- Hepatic Cirrhosis with Ascites : The medication is also indicated in cases of hepatic cirrhosis where ascites may occur and potassium depletion is a concern .
Efficacy in Hypertension Management
A significant clinical trial known as the International Nifedipine GITS Study (INSIGHT) evaluated the effectiveness of co-amiloide compared to nifedipine in hypertensive patients. The results demonstrated that both medications were equally effective in preventing cardiovascular complications, with no significant differences in primary outcomes such as stroke or coronary heart disease incidence .
| Treatment | Primary Outcomes (%) | Secondary Outcomes (%) |
|---|---|---|
| This compound | 5.8 | 18.7 |
| Nifedipine | 6.3 | 14.2 |
The study indicated that co-amiloide led to a similar reduction in blood pressure, averaging from 173/99 mm Hg to 138/82 mm Hg .
Impact on Carotid Wall Changes
Another study focused on the differential effects of co-amiloide and nifedipine on carotid artery intima-media thickness (IMT). It was found that while both treatments effectively managed hypertension, co-amiloide was associated with progression in IMT over time, indicating a potential difference in vascular health outcomes between the two medications .
Case Study 1: Elderly Patients with Hypertension
A retrospective analysis involving geriatric patients showed that co-amiloide was prescribed more frequently in community settings compared to inpatient environments (18% vs. 12%) due to its favorable safety profile concerning electrolyte balance .
Case Study 2: Patients with Congestive Heart Failure
In a cohort study, patients receiving co-amiloide for congestive heart failure demonstrated improved management of fluid retention without significant adverse effects on potassium levels. Regular monitoring revealed that serum electrolyte levels remained stable, showcasing the drug's efficacy in maintaining electrolyte balance during treatment .
Safety and Monitoring
While co-amiloide is generally well-tolerated, careful monitoring is essential to avoid potential side effects such as hyperkalemia and electrolyte imbalances. Reports indicate that serious adverse events were more frequent among patients treated with co-amiloide compared to those receiving alternative therapies like nifedipine .
Recommended Monitoring Parameters:
- Serum electrolyte levels (potassium, sodium)
- Blood urea nitrogen (BUN) levels
- Clinical signs of fluid overload or dehydration
Eigenschaften
CAS-Nummer |
68529-45-3 |
|---|---|
Molekularformel |
C13H16Cl2N10O5S2 |
Molekulargewicht |
527.4 g/mol |
IUPAC-Name |
6-chloro-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide;3,5-diamino-6-chloro-N-(diaminomethylidene)pyrazine-2-carboxamide |
InChI |
InChI=1S/C7H8ClN3O4S2.C6H8ClN7O/c8-4-1-5-7(2-6(4)16(9,12)13)17(14,15)11-3-10-5;7-2-4(9)13-3(8)1(12-2)5(15)14-6(10)11/h1-2,10-11H,3H2,(H2,9,12,13);(H4,8,9,13)(H4,10,11,14,15) |
InChI-Schlüssel |
GRASNTSYMCINOF-UHFFFAOYSA-N |
SMILES |
C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl.C1(=C(N=C(C(=N1)Cl)N)N)C(=O)N=C(N)N |
Kanonische SMILES |
C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl.C1(=C(N=C(C(=N1)Cl)N)N)C(=O)N=C(N)N |
Key on ui other cas no. |
68529-45-3 |
Verwandte CAS-Nummern |
57017-78-4 (hydrochloride) |
Synonyme |
amiloride - hydrochlorothiazide amiloride hydrochloride, hydrochlorothiazide 1:10 amiloride, hydrochlorothiazide drug combination co-amilozide co-amilozide hydrochloride Moduretic |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















